molecular formula C9H8ClF6N B1457349 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 1443981-34-7

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1457349
CAS No.: 1443981-34-7
M. Wt: 279.61 g/mol
InChI Key: ANYUIDYOYOWCCS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H8ClF6N and its molecular weight is 279.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, identified by its CAS number 1211507-43-5, is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group and an amine functional group, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC9H8ClF6N
Molecular Weight279.61 g/mol
IUPAC Name2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride
AppearanceWhite powder
Storage ConditionsRoom temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and pharmacodynamics.

Potential Targets:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors due to its amine structure, potentially affecting signaling pathways in the central nervous system.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

Recent studies have explored the in vitro effects of this compound on various cell lines. For instance:

  • Antiproliferative Activity: In a study examining its effects on cancer cell lines, the compound exhibited notable antiproliferative effects with IC50 values ranging from low micromolar to nanomolar concentrations against specific tumor types.

Case Studies

  • Case Study: Antitumor Activity
    • A series of experiments were conducted on human cancer cell lines (e.g., HCT116 and HL60). The results indicated that the compound inhibited cell growth significantly compared to control groups.
    • IC50 Values:
      • HCT116: 15 nM
      • HL60: 20 nM
  • Neuropharmacological Effects
    • In models assessing neuroactivity, the compound demonstrated potential anxiolytic effects in rodent models. Behavioral assays indicated reduced anxiety-like behaviors at certain doses.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. Toxicological studies are ongoing to evaluate the compound's safety profile. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to assess chronic effects.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYUIDYOYOWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.